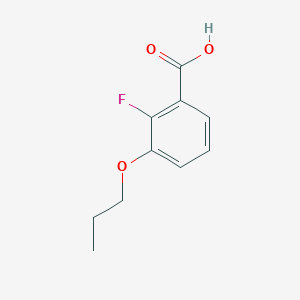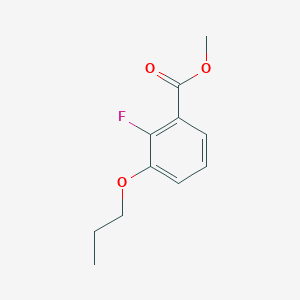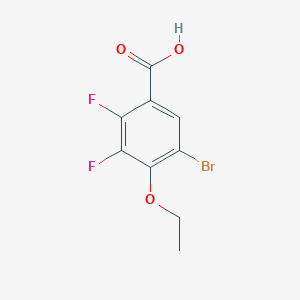
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a compound with a similar structure, “3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol”, was prepared by the reaction of “4-(3-hydroxypropyl)phenol” with "1-(bromomethyl)-3-(trifluoromethyl)benzene" . Another related compound, “®-[3,5-bis(trifluoromethyl)phenyl]ethanol”, was synthesized via the asymmetric reduction of “3,5-bis(trifluoromethyl)acetophenone”, catalyzed by whole cells of a newly isolated Trichoderma asperellum .Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the benzyloxy group and the trifluoromethyl group. This bond is then stabilized by the presence of the fluorine atoms, which interact with the oxygen atoms in the benzyloxy group. This interaction results in the formation of a stable, three-membered ring structure. This ring structure is then able to interact with other molecules, allowing this compound to act as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, it has been suggested that it may have an effect on the activity of enzymes and other proteins. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to interact with the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in high yields, and its unique structure and properties make it useful for a variety of research applications. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound can be toxic to humans and animals, and should be handled with caution.
Orientations Futures
There are many potential future directions for research on (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in organic synthesis and analytical chemistry. Finally, research could be conducted to explore its potential use as a drug or therapeutic agent.
Méthodes De Synthèse
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-5-(trifluoromethyl)phenol with benzyl bromide in the presence of sodium hydroxide, which yields the desired product in high yield. The second step involves the oxidation of the benzyl group to a benzyloxy group using an oxidizing agent such as oxone or sodium hypochlorite. This process is highly efficient and can be used to produce high yields of this compound.
Applications De Recherche Scientifique
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol has been used extensively in scientific research. It has been used as a building block for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a tool for studying the structure and properties of molecules. It has also been used in the synthesis of fluorescent dyes, which can be used to label biological molecules for imaging and tracking. Additionally, this compound has been used to study the catalytic properties of enzymes, such as the ability of enzymes to catalyze the formation of covalent bonds.
Propriétés
IUPAC Name |
[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-7,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPHQJVVYOURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

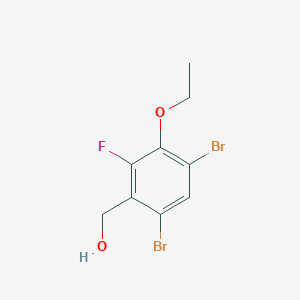
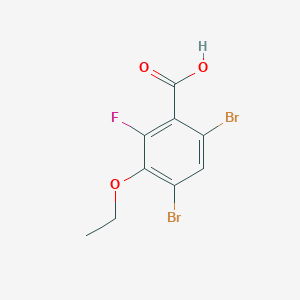

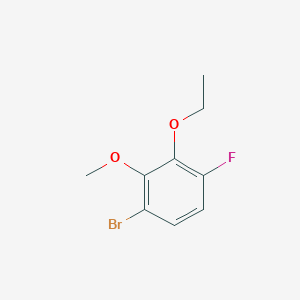


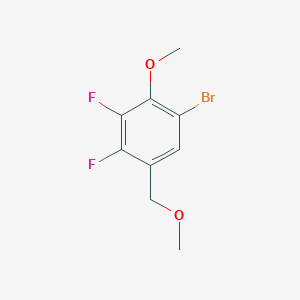
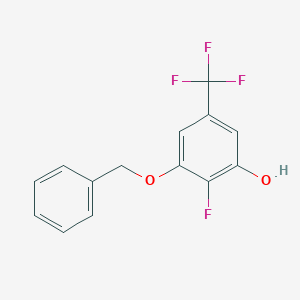

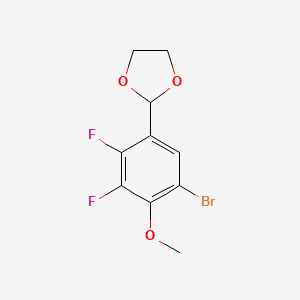
![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)
